Methyl 2-(4-bromothiophen-2-yl)-2-((2,2,2-trifluoroethyl)amino)acetate
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Overview
Description
Methyl 2-(4-bromothiophen-2-yl)-2-((2,2,2-trifluoroethyl)amino)acetate is an organic compound that features a brominated thiophene ring and a trifluoroethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromothiophen-2-yl)-2-((2,2,2-trifluoroethyl)amino)acetate typically involves several steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Formation of the Amino Ester: The brominated thiophene is then reacted with methyl 2-amino-2-(2,2,2-trifluoroethyl)acetate under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the bromine atom or the thiophene ring.
Substitution: The bromine atom can be substituted with other nucleophiles in a variety of substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated products or reduced thiophene derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Materials Science: Its unique electronic properties could make it useful in the development of organic semiconductors or conductive polymers.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting the central nervous system or inflammatory pathways.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Electronics: Application in the manufacture of organic light-emitting diodes (OLEDs) or photovoltaic cells.
Mechanism of Action
The mechanism of action of Methyl 2-(4-bromothiophen-2-yl)-2-((2,2,2-trifluoroethyl)amino)acetate would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. In materials science, its electronic properties would be key to its function in devices.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-chlorothiophen-2-yl)-2-((2,2,2-trifluoroethyl)amino)acetate
- Methyl 2-(4-fluorothiophen-2-yl)-2-((2,2,2-trifluoroethyl)amino)acetate
- Methyl 2-(4-iodothiophen-2-yl)-2-((2,2,2-trifluoroethyl)amino)acetate
Uniqueness
The presence of the bromine atom in Methyl 2-(4-bromothiophen-2-yl)-2-((2,2,2-trifluoroethyl)amino)acetate may confer unique reactivity and electronic properties compared to its chloro, fluoro, and iodo analogs. This could make it particularly valuable in specific applications where these properties are advantageous.
Properties
IUPAC Name |
methyl 2-(4-bromothiophen-2-yl)-2-(2,2,2-trifluoroethylamino)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF3NO2S/c1-16-8(15)7(14-4-9(11,12)13)6-2-5(10)3-17-6/h2-3,7,14H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMACNXZARKVLGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CS1)Br)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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